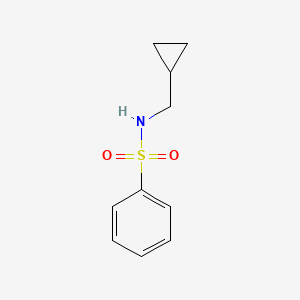![molecular formula C13H16N4O B7538404 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)
1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a small molecule that belongs to the class of urea derivatives and has a molecular formula of C15H16N4O.
科学的研究の応用
1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is its use as a ligand in the design of metal complexes for catalytic reactions. This compound has been shown to form stable complexes with metals such as ruthenium, palladium, and rhodium, which can be used in catalytic reactions for the synthesis of various organic compounds.
作用機序
The mechanism of action of 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea is not fully understood, but it is believed to act as a chelating ligand, forming stable complexes with metals. These metal complexes can then undergo various reactions, such as oxidative addition, reductive elimination, and insertion reactions, leading to the synthesis of organic compounds.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound is not toxic to cells and does not cause any significant changes in cell viability or proliferation.
実験室実験の利点と制限
One of the main advantages of using 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea in lab experiments is its high purity and good yield. Additionally, this compound can form stable complexes with metals, which can be used in catalytic reactions for the synthesis of various organic compounds. However, one of the limitations of using this compound is its high cost, which may limit its use in large scale experiments.
将来の方向性
There are several future directions for the study of 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea. One area of research could be the design of new metal complexes using this compound as a ligand for catalytic reactions. Additionally, the biochemical and physiological effects of this compound could be further studied to determine its potential applications in the field of medicine. Another area of research could be the development of new synthesis methods for this compound that are more cost-effective and environmentally friendly.
Conclusion
In conclusion, this compound is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves the reaction of 1-methylpyrazole-4-carboxylic acid with phenyl isocyanate in the presence of triethylamine. This compound has been extensively studied for its potential applications as a ligand in the design of metal complexes for catalytic reactions. Its mechanism of action is believed to involve the formation of stable complexes with metals. This compound has not been extensively studied for its biochemical and physiological effects, but studies have shown that it is not toxic to cells. One of the main advantages of using this compound in lab experiments is its high purity and good yield. However, its high cost may limit its use in large scale experiments. There are several future directions for the study of this compound, including the design of new metal complexes, the study of its biochemical and physiological effects, and the development of new synthesis methods.
合成法
The synthesis of 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea involves the reaction of 1-methylpyrazole-4-carboxylic acid with phenyl isocyanate in the presence of triethylamine. The resulting product is then treated with methyl iodide to produce this compound. This method yields a high purity product with a good yield.
特性
IUPAC Name |
1-methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-16(9-11-8-14-17(2)10-11)13(18)15-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBZYQCRQXYRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B7538332.png)
![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7538337.png)

![5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide](/img/structure/B7538346.png)
![2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one](/img/structure/B7538349.png)
![N~1~-{4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7538355.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7538362.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)

![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
